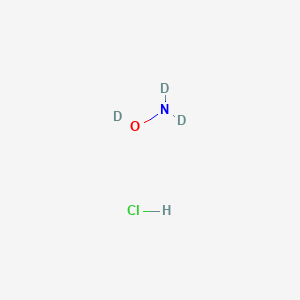
Hydroxylamine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine-d3 (hydrochloride) is a deuterated form of hydroxylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications. It is a selective monoamine oxidase inhibitor and is often utilized in organic synthesis as an intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxylamine-d3 (hydrochloride) can be synthesized through the hydrolysis of oximes. The process involves the following steps:
Oxime Hydrolysis: Oximes are hydrolyzed to produce hydroxylamine.
Protonation Reaction: The hydroxylamine is then protonated to form hydroxylamine hydrochloride.
Separation Process: The final product is separated using electrodialysis.
Industrial Production Methods: The industrial production of hydroxylamine-d3 (hydrochloride) often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction methods. These methods, however, have certain disadvantages such as low yield and inseparable byproducts .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxylamine-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It reacts with electrophiles to form substituted hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used.
Major Products:
Oxidation: Produces nitroso compounds.
Reduction: Forms primary amines.
Substitution: Results in substituted hydroxylamines.
Aplicaciones Científicas De Investigación
Hydroxylamine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving monoamine oxidase inhibition and platelet aggregation inhibition.
Medicine: Investigated for its potential therapeutic effects due to its monoamine oxidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Hydroxylamine-d3 (hydrochloride) exerts its effects primarily through the inhibition of monoamine oxidase. This enzyme is responsible for the breakdown of monoamines, and its inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine. The compound interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .
Comparación Con Compuestos Similares
- Hydroxylamine hydrochloride
- Hydroxylammonium chloride
- Hydroxylammonium sulfate
Comparison: Hydroxylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide it with distinct isotopic properties. This makes it particularly useful in research applications where isotopic labeling is required. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics .
Propiedades
Fórmula molecular |
ClH4NO |
|---|---|
Peso molecular |
72.51 g/mol |
Nombre IUPAC |
[(2H)hydroxy](2H2)amine;hydrochloride |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D |
Clave InChI |
WTDHULULXKLSOZ-IVOPKOEESA-N |
SMILES isomérico |
[2H]N([2H])O[2H].Cl |
SMILES canónico |
NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



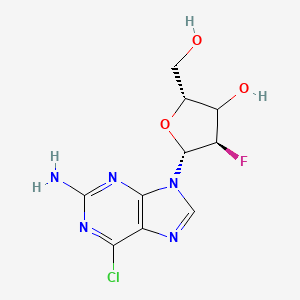

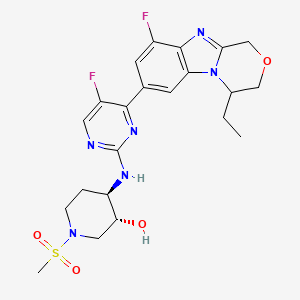

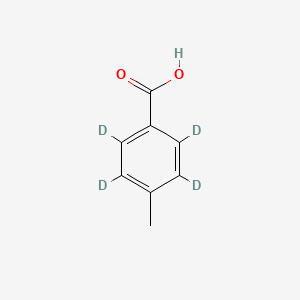

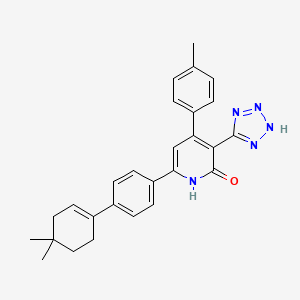

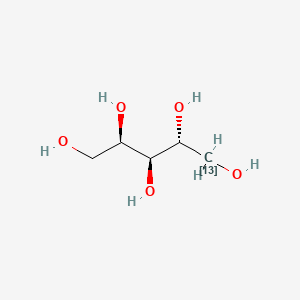
![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)

